1,3,5-Triisocyanatobenzene

Übersicht

Beschreibung

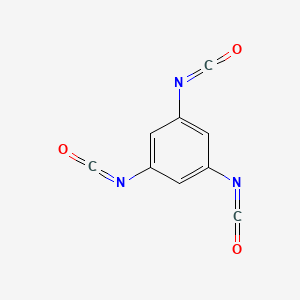

1,3,5-Triisocyanatobenzene is a chemical compound with the molecular formula C9H3N3O3. It is known for its high reactivity and is primarily used in the synthesis of polyurethane foam products, coatings, and adhesives. The compound is characterized by the presence of three isocyanate groups attached to a benzene ring, making it a versatile building block in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,5-Triisocyanatobenzene can be synthesized through various methods. One common approach involves the reaction of 1,3,5-triaminobenzene with phosgene. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent . The reaction can be represented as follows:

C6H3(NH2)3+3COCl2→C6H3(NCO)3+3HCl

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with stringent safety protocols due to the hazardous nature of the reagents involved. The process typically includes steps such as purification and distillation to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Chemical Reactions of 1,3,5-Triisocyanatobenzene

This compound participates in a variety of chemical reactions due to its highly reactive isocyanate groups. These reactions are crucial for forming polymers and modifying existing materials.

Polymerization Reactions

-

Polyurethane Synthesis: The compound is used to synthesize polyurethanes by reacting with polyols. This reaction forms urethane linkages, which are essential for the mechanical properties of polyurethane materials.

-

Cross-linking Reactions: The three isocyanate groups facilitate cross-linking reactions, which enhance the physical properties of polymers by creating a more rigid network structure.

Hydrophosphination Reactions

This compound can undergo hydrophosphination reactions with phosphines to form phosphinecarboxamides. This reaction is useful for synthesizing complex phosphorus-containing compounds .

Thiol-Ene Click Reactions

In thiol-ene click reactions, this compound can serve as a core for the synthesis of dendrimers. These reactions involve the addition of thiols to alkenes, often facilitated by a base and UV light, to form stable carbon-sulfur bonds .

Interaction with Biological Molecules

Isocyanates, including those from this compound, can react with biological molecules such as proteins. This interaction involves covalent bonding with amino acid residues like lysine and cysteine, potentially altering protein function and affecting toxicity and therapeutic applications.

Table 1: Comparison of Isocyanate Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | CH(NCO) | Highly reactive, used in polyurethane synthesis |

| 1,3-Diisocyanatobenzene | CH(NCO) | Less reactive than triisocyanate |

| 4,4'-Methylenediphenyl diisocyanate | CHNO | More stable than triisocyanates, used in polyurethane production |

Table 2: Reaction Conditions for Thiol-Ene Click Reaction

| Entry | Base | Yield (%) | Conditions |

|---|---|---|---|

| 1 | Pyridine | 19 | 85–95 °C, UV light |

| 2 | PVP | 5 | 85–95 °C, UV light |

| 3 | DMAP | 20 | 85–95 °C, UV light |

| 4 | EtN | 39 | 85–95 °C, UV light |

| 5 | No base | Negligible | 85–95 °C, UV light |

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Polyurethane Synthesis

One of the primary applications of TIB is in the synthesis of polyurethanes. The presence of multiple isocyanate groups allows for enhanced reactivity and cross-linking capabilities compared to diisocyanates. This property is crucial for developing advanced polyurethane materials with tailored mechanical and thermal properties.

Table 1: Comparison of Isocyanates in Polyurethane Synthesis

| Compound Name | Structure | Number of Isocyanate Groups | Reactivity Level |

|---|---|---|---|

| 1,3,5-Triisocyanatobenzene | CHNO | 3 | High |

| 4,4'-Methylenediphenyl diisocyanate | CHNO | 2 | Moderate |

| 1,6-Hexamethylene diisocyanate | CHNO | 2 | Moderate |

The increased functionality from TIB allows for the production of polyurethanes with enhanced properties such as improved elasticity, tensile strength, and resistance to thermal degradation .

Dendritic Polymers

TIB has also been utilized in the synthesis of dendritic polymers through thiol-ene click chemistry. This method allows for late-stage modifications of dendrimers, making them suitable for various applications in catalysis, sensing, and molecular electronics. The trifunctional nature of TIB facilitates the formation of complex dendritic architectures that can be tailored for specific functionalities .

Case Study: Dendritic Macromolecules

In a study published in ACS Omega, researchers demonstrated the use of TIB as a core building block for synthesizing dendritic macromolecules. The incorporation of TIB into these structures enabled selective functionalization at both the focal point and chain ends, resulting in materials with variable properties suitable for advanced applications in photonics and fluorescence .

Biochemical Applications

Protein Modification

TIB's reactivity extends to biological molecules, where it can modify proteins through covalent bonding with amino acid side chains such as lysine and cysteine. This interaction is significant for both toxicity assessments and therapeutic applications. The ability to alter protein functions through such modifications opens avenues for drug development and targeted therapies.

Table 2: Protein Interaction Studies with Isocyanates

| Isocyanate Compound | Target Amino Acids | Application Area |

|---|---|---|

| This compound | Lysine, Cysteine | Drug Development |

| 1,6-Hexamethylene diisocyanate | Lysine | Bioconjugation |

| Phenyl isocyanate | Cysteine | Protein Engineering |

Research indicates that TIB's ability to modify proteins can lead to altered protein functions, which has implications for understanding disease mechanisms and developing new therapeutic strategies .

Material Science

Advanced Coatings

TIB's chemical properties make it suitable for use in high-performance coatings that require durability and resistance to environmental factors. Its incorporation into coating formulations can enhance adhesion and flexibility while providing protective barriers against moisture and chemicals.

Case Study: Coating Formulations

A study explored the formulation of coatings using TIB as a cross-linking agent. The results showed that coatings formulated with TIB exhibited superior mechanical properties and resistance to solvents compared to traditional formulations using diisocyanates .

Wirkmechanismus

The mechanism of action of 1,3,5-triisocyanatobenzene primarily involves its reactivity with nucleophiles. The isocyanate groups react with nucleophilic sites on other molecules, leading to the formation of stable covalent bonds. This reactivity is harnessed in the formation of polyurethanes and other polymeric materials .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3,5-Triaminobenzene: A precursor in the synthesis of 1,3,5-triisocyanatobenzene.

1,3,5-Triazine Derivatives: Compounds with similar structural features and reactivity.

Uniqueness

This compound is unique due to its three isocyanate groups, which provide multiple reactive sites for polymerization and other chemical reactions. This makes it a valuable compound in the production of polyurethanes and other advanced materials.

Q & A

Q. Basic: What are the optimal reaction conditions for synthesizing 1,3,5-triisocyanatobenzene with high yield and purity?

Methodological Answer:

- Solvent Selection : Use anhydrous solvents (e.g., dichloromethane or toluene) to prevent hydrolysis of isocyanate groups.

- Temperature Control : Maintain temperatures between 0–5°C during precursor activation to minimize side reactions.

- Catalysts : Employ Lewis acids like FeCl₃ or AlCl₃ to enhance electrophilic substitution efficiency .

- Purification : Use column chromatography with silica gel (eluent: hexane/ethyl acetate) or recrystallization from ethanol to isolate pure product. Validate purity via HPLC (>98%) and NMR spectroscopy .

Example Workflow :

Spike soil columns with ¹⁴C-labeled compound.

Monitor leachate for metabolites (e.g., urea derivatives) via NMR and HR-MS.

Perform 16S rDNA sequencing to assess microbial community shifts .

Q. Basic: What spectroscopic techniques are most effective for characterizing this compound, and how should they be validated?

Methodological Answer:

- 1H/13C NMR : Assign peaks using certified reference materials (e.g., TraceCERT® CRM4601-b for quantitative NMR) .

- IR Spectroscopy : Confirm isocyanate groups via N=C=O stretching (~2270 cm⁻¹).

- X-ray Diffraction : Resolve crystal structure to validate stereochemistry .

- Validation : Cross-check data with computational models (DFT) and literature values from authoritative databases (NIST, PubChem) .

Case Study :

- Hybridization Strategy : Design triazine-isocyanate hybrids using DFT-optimized geometries, validated via X-ray crystallography .

Q. Safety: What are the critical safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods with ≥0.5 m/s face velocity to prevent vapor exposure .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate.

- Storage : Store in airtight containers under nitrogen at –20°C to prevent moisture ingress and polymerization .

- Emergency Measures : For spills, absorb with inert materials (e.g., vermiculite) and decontaminate with ethanol .

Key SDS Data :

- Acute Toxicity (Oral): LD₅₀ = 250 mg/kg (Rat) .

- Stability: Decomposes at >150°C, releasing toxic fumes (e.g., HCN) .

Q. Advanced: How can researchers design experiments to analyze the ecological impact of this compound contamination?

Methodological Answer:

- Microcosm Studies : Expose soil/water systems to graded concentrations (10–1000 mg/kg) and monitor microbial diversity via 16S rDNA sequencing .

- Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC₅₀ values) .

- Long-Term Exposure : Apply rarefaction analysis to detect shifts in dominant bacterial taxa over 6–12 months .

Eigenschaften

IUPAC Name |

1,3,5-triisocyanatobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3N3O3/c13-4-10-7-1-8(11-5-14)3-9(2-7)12-6-15/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQDIQKXGPYOGDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N=C=O)N=C=O)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619430 | |

| Record name | 1,3,5-Triisocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7373-27-5 | |

| Record name | 1,3,5-Triisocyanatobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.